3-Amino-8-phenyl-5-thia-7-azatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),3,7-tetraene-4-carbonitrile
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Overview
Description
3-Amino-8-phenyl-5-thia-7-azatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),3,7-tetraene-4-carbonitrile is a complex organic compound characterized by its intricate molecular structure. This compound features a tricyclic framework with sulfur and nitrogen atoms, making it a unique entity in the realm of organic chemistry[_{{{CITATION{{{1{methyl 3-amino-8-phenyl-5-thia-7-azatricyclo7.3.0.0 dodeca-1,3,6,8 ...[{{{CITATION{{{_2{861209-21-4|Methyl 3-amino-8-phenyl-5-thia-7-azatricyclo7.3.0.0^{2,6 ....
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes with amines under controlled conditions[_{{{CITATION{{{1{methyl 3-amino-8-phenyl-5-thia-7-azatricyclo[7.3.0.0 dodeca-1,3,6,8 ...](https://www.sigmaaldrich.com/US/en/product/keyorganicsbionet/key465194456?context=bbe)[{{{CITATION{{{_2{861209-21-4|Methyl 3-amino-8-phenyl-5-thia-7-azatricyclo7.3.0.0^{2,6 .... The reaction conditions often require the use of strong bases or acids to facilitate the formation of the tricyclic structure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistency and efficiency. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{methyl 3-amino-8-phenyl-5-thia-7-azatricyclo[7.3.0.0 dodeca-1,3,6,8 ...](https://www.sigmaaldrich.com/US/en/product/keyorganicsbionet/key465194456?context=bbe)[{{{CITATION{{{_2{861209-21-4|Methyl 3-amino-8-phenyl-5-thia-7-azatricyclo7.3.0.0^{2,6 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of amines or amides.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has found applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 3-amino-8-phenyl-5-thia-7-azatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),3,7-tetraene-4-carboxylate: A closely related compound with a carboxylate group instead of a nitrile group[_{{{CITATION{{{1{methyl 3-amino-8-phenyl-5-thia-7-azatricyclo[7.3.0.0 dodeca-1,3,6,8 ...](https://www.sigmaaldrich.com/US/en/product/keyorganicsbionet/key465194456?context=bbe)[{{{CITATION{{{_2{861209-21-4|Methyl 3-amino-8-phenyl-5-thia-7-azatricyclo7.3.0.0^{2,6 ....
1-[3-amino-8-(3-methylphenyl)-5-thia-7-azatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),3,7-tetraen-4-yl]ethan-1-one: Another derivative with a methyl group on the phenyl ring[_{{{CITATION{{{_3{1-[3-amino-8-(3-methylphenyl)-5-thia-7-azatricyclo7.3.0.0 dodeca-1,3,6 ....
Uniqueness: The presence of the nitrile group in 3-Amino-8-phenyl-5-thia-7-azatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),3,7-tetraene-4-carbonitrile distinguishes it from its methylated and carboxylated counterparts, potentially leading to different reactivity and biological activity.
Properties
IUPAC Name |
3-amino-8-phenyl-5-thia-7-azatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7-tetraene-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S/c18-9-13-15(19)14-11-7-4-8-12(11)16(20-17(14)21-13)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGSHKNLLIJLDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC3=C2C(=C(S3)C#N)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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